

Meloxicam Impurity C Reference Standard: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the **Meloxicam Impurity C** reference standard, designed for researchers, scientists, and drug development professionals. The document outlines the availability of the standard, its physicochemical properties, and detailed analytical methodologies for its quantification.

Introduction to Meloxicam Impurity C

Meloxicam Impurity C, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2] As a critical component in the quality control of Meloxicam drug substance and product, a well-characterized reference standard for Impurity C is essential for accurate identification and quantification during routine analysis and stability studies. This guide serves as a comprehensive resource for laboratories working with Meloxicam and its related substances.

Availability and Physicochemical Properties

Meloxicam Impurity C reference standards are available from several reputable suppliers. These standards are typically provided as a neat powder and are often certified as reference materials (CRMs) traceable to pharmacopeial standards such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3]



Property	Value	
Chemical Name	N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2]	
Synonym	(Z)-N-(3,5-Dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e][1]thiazine-3-carboxamide 1,1-dioxide[4]	
CAS Number	1262333-25-4[2][3]	
Molecular Formula	C15H15N3O4S2[2][3]	
Molecular Weight	365.43 g/mol [3][4]	
Typical Purity	≥95% (as specified by suppliers, a Certificate of Analysis with the exact purity should accompany the standard)[5]	
Format	Neat Powder	
Storage Conditions	2-8°C or +5°C ± 3°C in a well-ventilated place, protected from heat and direct sunlight.[6]	
Solubility	Soluble in Methanol and DMSO.[5]	

Table 1: Physicochemical Properties of **Meloxicam Impurity C** Reference Standard



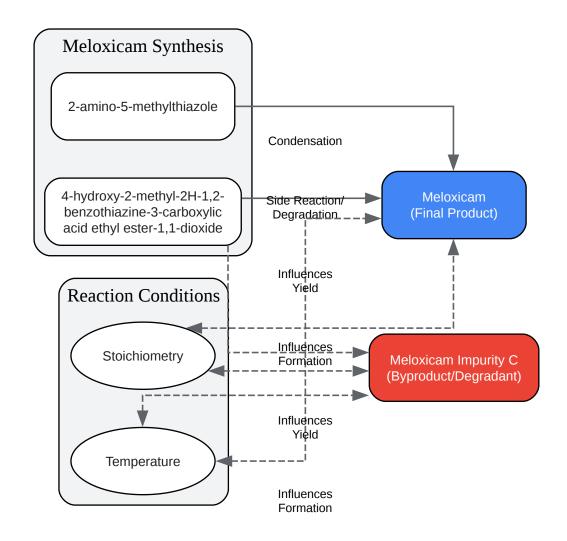
Supplier	Product Designation	Catalogue Number (Example)	Notes
Sigma-Aldrich	Pharmaceutical Secondary Standard; CRM	PHR2327	Traceable to USP reference standard. Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
European Pharmacopoeia (EDQM)	Meloxicam Impurity C CRS	Y0001037[6][7]	Supplied in vials containing 10 mg of the substance.[6]
SynZeal	Meloxicam EP Impurity C	SZ-M053004[2]	Supplied with a Certificate of Analysis and analytical data.[2]
Simson Pharma	Meloxicam EP Impurity C	M080003[3]	Accompanied by a Certificate of Analysis. [3]
Allmpus	Meloxicam EP Impurity C	ALL-MEL-2117[5]	Purity by HPLC: 95% +.[5]

Table 2: Availability of **Meloxicam Impurity C** Reference Standard

Formation and Control of Meloxicam Impurity C

Meloxicam Impurity C is understood to be a byproduct formed during the synthesis of Meloxicam or a degradation product.[1] Its formation can be influenced by reaction conditions such as temperature and the stoichiometry of reactants. Mitigation strategies during synthesis include optimizing the reaction temperature and using a slight excess of 2-amino-5-methylthiazole to drive the reaction towards the formation of Meloxicam and minimize unreacted intermediates that could lead to the formation of Impurity C.[1]





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Logical relationship in the formation of Meloxicam and Impurity C.

Experimental Protocols Quantification of Meloxicam Impurity C by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the determination of Meloxicam and its impurities, including Impurity C.[8]

Chromatographic Conditions:



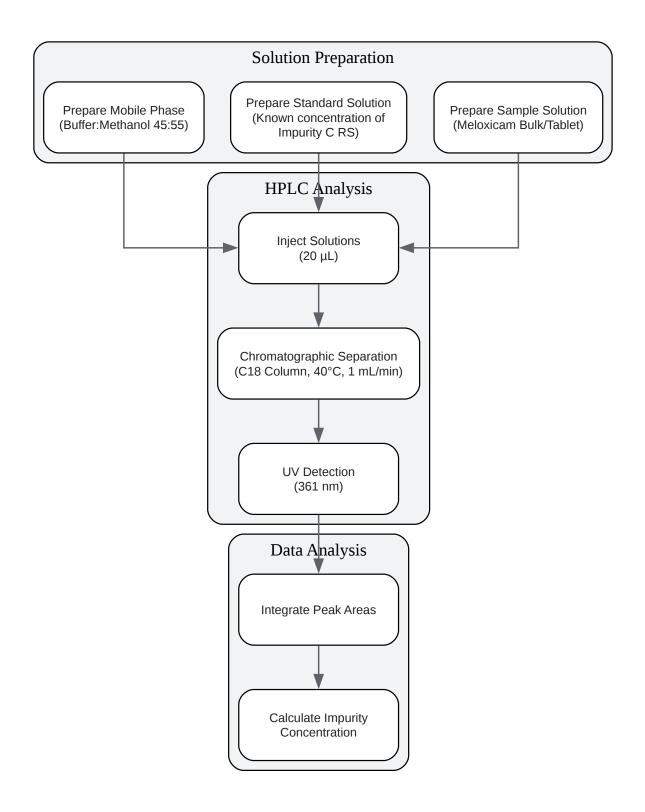
Parameter	Condition
Column	Hypersil Gold C18 (250 mm x 4.6 mm, 5 μ m) or equivalent[8]
Mobile Phase	0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol in a ratio of 45:55 (v/v)[8]
Flow Rate	1.0 mL/min[8]
Column Temperature	40°C[8]
Detection	UV at 361 nm[8]
Injection Volume	20 μL[9]
Retention Times	Meloxicam: ~4.18 min, Impurity C: ~9.13 min[8]

Table 3: RP-HPLC Method Parameters for Meloxicam Impurity C Analysis

Preparation of Solutions:

- Mobile Phase Preparation: Prepare a 0.65% w/v solution of potassium dihydrogen orthophosphate in water and adjust the pH to 6.0 with a suitable acid or base. Mix this buffer with methanol in a 45:55 ratio. Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.[8]
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of
 Meloxicam Impurity C reference standard in a suitable diluent (e.g., mobile phase or a
 mixture of acetonitrile and water) to obtain a known concentration.
- Sample Solution Preparation (for Bulk Drug): Accurately weigh and dissolve the Meloxicam bulk drug sample in the diluent to a suitable concentration for analysis.
- Sample Solution Preparation (for Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target amount of Meloxicam and transfer to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[10]





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Experimental workflow for the HPLC analysis of Meloxicam Impurity C.



Forced Degradation Studies

Forced degradation studies can be performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Meloxicam. These studies typically involve exposing the Meloxicam drug substance to stress conditions such as acid, base, oxidation, heat, and light.[11]

Example Protocol for Acid/Base Hydrolysis:

- Prepare a solution of Meloxicam in a suitable solvent.
- For acid hydrolysis, add a strong acid (e.g., 1 M HCl) and reflux the solution for a defined period (e.g., 3 hours).[12]
- For base hydrolysis, add a strong base (e.g., 1 N NaOH) and reflux for a similar duration.[12]
- · Neutralize the solutions after the stress period.
- Dilute the stressed samples to an appropriate concentration and analyze by the validated HPLC method to observe the formation of degradation products, including Impurity C.

Conclusion

The availability of a well-characterized **Meloxicam Impurity C** reference standard is crucial for ensuring the quality and safety of Meloxicam pharmaceutical products. This guide provides essential technical information for researchers and analysts, including the properties of the reference standard, its availability from various suppliers, and a detailed, validated analytical method for its quantification. Adherence to these methodologies will support accurate and reliable analysis in a drug development and quality control setting.

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